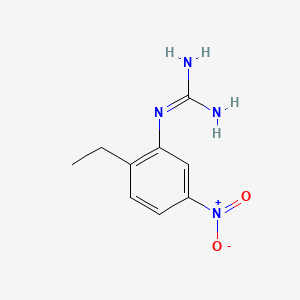

1-(2-Ethyl-5-nitrophenyl)guanidine

Description

1-(2-Ethyl-5-nitrophenyl)guanidine is a guanidine derivative featuring a nitro-substituted aromatic ring with an ethyl group at the ortho position. Guanidine derivatives are characterized by their strong basicity due to resonance stabilization of the guanidinium cation, enabling diverse applications in medicinal chemistry, including ion channel modulation and enzyme inhibition .

Properties

Molecular Formula |

C9H12N4O2 |

|---|---|

Molecular Weight |

208.22 g/mol |

IUPAC Name |

2-(2-ethyl-5-nitrophenyl)guanidine |

InChI |

InChI=1S/C9H12N4O2/c1-2-6-3-4-7(13(14)15)5-8(6)12-9(10)11/h3-5H,2H2,1H3,(H4,10,11,12) |

InChI Key |

NOZVEGLEKKSUTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(2-Ethyl-5-nitrophenyl)guanidine

General Synthetic Strategy

The preparation of 1-(2-ethyl-5-nitrophenyl)guanidine typically involves:

- Starting from 2-ethyl-5-nitroaniline (the corresponding substituted nitroaniline).

- Reaction with cyanamide in the presence of an acid catalyst to form the guanidine derivative.

- Isolation of the guanidine as a salt (commonly hydrochloride or nitrate).

This approach is analogous to the preparation of 1-(2-methyl-5-nitrophenyl)guanidine, which is well-documented and can be adapted for the ethyl-substituted compound.

Detailed Reaction Conditions

Reaction of 2-Ethyl-5-nitroaniline with Cyanamide

- Reagents : 2-Ethyl-5-nitroaniline and cyanamide.

- Acid Catalyst : Concentrated hydrochloric acid is preferred over nitric acid for safety and yield reasons.

- Solvent : Aqueous medium.

- Temperature and Time : Refluxing the mixture for approximately 20–25 hours is typical to ensure complete conversion.

The acid protonates cyanamide, facilitating nucleophilic attack by the amino group of the nitroaniline, leading to guanidine formation.

Salt Formation and Isolation

- The guanidine product is isolated as its hydrochloride salt by neutralization and precipitation.

- Conversion to the nitrate salt can be performed by treatment with concentrated nitric acid if needed for further synthetic steps.

- The hydrochloride salt shows improved safety and yield compared to direct nitration methods.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Ethyl-5-nitroaniline + cyanamide | Reflux in aqueous HCl (conc.) 20–25 h | 1-(2-Ethyl-5-nitrophenyl)guanidine hydrochloride | ~90* | High yield, safer than nitric acid method |

| 2 | Guanidine hydrochloride + HNO3 | Room temp, stirring | Guanidine nitrate salt | Quantitative | For downstream reactions |

*Yield estimated based on analogous methyl-substituted compound data.

Comparison with 1-(2-Methyl-5-nitrophenyl)guanidine Preparation

| Aspect | 1-(2-Methyl-5-nitrophenyl)guanidine | Expected for 1-(2-Ethyl-5-nitrophenyl)guanidine |

|---|---|---|

| Starting material | 2-Methyl-5-nitroaniline | 2-Ethyl-5-nitroaniline |

| Acid catalyst | HCl preferred over HNO3 | Same |

| Reaction solvent | Aqueous | Same |

| Reaction time | ~25 hours reflux | Similar |

| Safety considerations | Avoid 65% HNO3 due to explosion risk | Same |

| Product isolation | Precipitation after neutralization | Same |

| Yield | Up to 97% reported | Expected similar |

Research Findings and Analysis

Purity and Yield

Reaction Mechanism Insights

- The reaction likely proceeds via nucleophilic attack of the amino group on the protonated cyanamide, forming the guanidine moiety.

- The presence of the nitro group at the 5-position and the ethyl group at the 2-position influences the electronic environment, but no significant deviation from the methyl analog's mechanism is expected.

Summary Table of Preparation Parameters

| Parameter | Typical Value / Condition | Notes |

|---|---|---|

| Starting amine | 2-Ethyl-5-nitroaniline | Commercially available or synthesized |

| Cyanamide | Stoichiometric or slight excess | Purity affects yield |

| Acid catalyst | Concentrated hydrochloric acid (HCl) | Safer than nitric acid |

| Solvent | Water | Aqueous medium preferred |

| Temperature | Reflux (~100 °C) | Ensures complete reaction |

| Reaction time | 20–25 hours | Monitored by TLC or HPLC |

| Isolation method | Neutralization with base, precipitation | Filtration and drying |

| Product form | Hydrochloride salt | High purity, crystalline |

| Yield | ~90–97% | Comparable to methyl analog |

Chemical Reactions Analysis

1-(2-Ethyl-5-nitrophenyl)guanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 1-(2-Ethyl-5-aminophenyl)guanidine.

Substitution: The guanidine group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines

Scientific Research Applications

1-(2-Ethyl-5-nitrophenyl)guanidine has found applications in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex guanidine derivatives and heterocycles.

Biology: The compound’s ability to form hydrogen bonds and its high basicity make it useful in studying enzyme interactions and protein-ligand binding.

Medicine: Guanidine derivatives are explored for their potential as kinase inhibitors and DNA minor groove binders, which can have therapeutic implications.

Industry: The compound is used in the development of organocatalysts for stereoselective organic transformations

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-5-nitrophenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with various biological molecules, influencing their activity and function. This interaction is crucial in its role as an enzyme inhibitor or a ligand in protein binding studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Derivatives

Structural and Physicochemical Properties

Key structural differences among analogs arise from substituent type (methyl vs. ethyl) and nitro group positioning.

*Estimated based on methyl analog.

Key Observations :

- Electronic Effects : Nitro groups at the para position (relative to guanidine) enhance resonance stabilization of the guanidinium ion, as seen in crystallographic data .

- Salt Forms : Nitrate salts (e.g., CAS 152460-08-7) improve solubility but may introduce oxidative instability compared to free bases .

Ion Channel Modulation:

- HV1 Proton Channels : Guanidine derivatives like 2GBI inhibit HV1 with IC₅₀ values ~38 μM. The ethyl-nitro analog’s larger substituent may hinder intracellular binding compared to smaller methyl or benzimidazole-based compounds .

- NaV1.4 Gating Pores : 1-(2,4-xylyl)guanidine blocks gating pores without affecting sodium currents, suggesting steric and electronic compatibility with channel vestibules. Ethyl-substituted analogs may exhibit similar specificity but require empirical validation .

Neuroprotective Potential:

Enhanced lipophilicity from the ethyl group could improve blood-brain barrier penetration, a critical factor for neurotherapeutics .

Q & A

Q. How to reconcile discrepancies between computational binding predictions and experimental IC₅₀ data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.